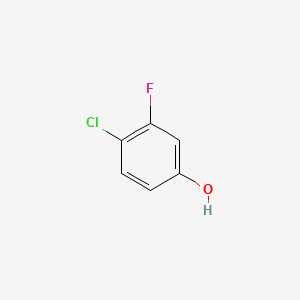

4-Chloro-3-fluorophenol

Description

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of organic compounds characterized by a hydroxyl group and at least one halogen atom attached to a benzene (B151609) ring. iitk.ac.in The presence and position of halogen substituents significantly influence the compound's physical and chemical properties, including acidity, reactivity, and biological activity. iitk.ac.inwikipedia.org Phenols, in general, are highly reactive towards electrophilic aromatic substitution, and the activating hydroxyl group directs incoming substituents to the ortho and para positions. openstax.org

Significance in Contemporary Chemical Research

4-Chloro-3-fluorophenol serves as a crucial building block and intermediate in modern organic synthesis. chemimpex.com Its utility is particularly prominent in the development of pharmaceuticals and agrochemicals. chemimpex.com The strategic inclusion of fluorine in drug candidates is a widely used tactic in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability. tandfonline.comacs.orgnih.gov

The structure of this compound makes it a valuable precursor for more complex molecules. For instance, it has been used in the synthesis of 4-chloro-3-fluoro catechol and as an intermediate for pharmaceutical products like 4-chloro-3-fluorobenzyl ether. sigmaaldrich.comscientificlabs.ieguidechem.com Its application extends to the creation of specialty polymers, resins, dyes, and pigments, where it can improve thermal resistance and color stability. chemimpex.com Researchers utilize this compound to study reaction mechanisms and develop new synthetic methodologies, valuing its reactivity and compatibility with various chemical processes. chemimpex.com

Evolution of Research Trajectories for this compound

Research involving polysubstituted phenols has evolved significantly, driven by the need for molecules with precise substitution patterns for specific applications. Initially, the synthesis of such compounds often relied on classical electrophilic substitution reactions on simpler phenol precursors, which could sometimes lack regiochemical control. wikipedia.org

Modern synthetic chemistry has seen the development of more sophisticated and controlled methods. For example, one documented synthesis of this compound starts from o-fluoronitrobenzene, which is converted to 4-amino-3-fluorophenol (B140874) and then acylated to yield the final product. guidechem.com The preparation of the key intermediate, 4-amino-3-fluorophenol, has been a focus of optimization, with strategies like the Fries and Beckman rearrangements being employed to improve efficiency and use more economical starting materials. tandfonline.com The ongoing development of novel cycloaromatization protocols and cross-coupling reactions continues to provide more efficient and regioselective pathways to highly substituted phenols, including those with halogen patterns like this compound. acs.orgnih.govresearchgate.net This progress allows chemists to design and create complex functional molecules with greater precision.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHYAEBESNFTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369148 | |

| Record name | 4-Chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-60-7 | |

| Record name | 4-Chloro-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Chloro-3-fluorophenol

The production of this compound can be approached through several established synthetic routes, principally categorized as precursor-based strategies and direct halogenation methods.

A common and effective method for synthesizing this compound involves a multi-step process starting from readily available precursors. One such pathway begins with o-fluoronitrobenzene. This starting material is first catalytically hydrogenated to produce 4-amino-3-fluorophenol (B140874). guidechem.comgoogle.com This intermediate is then converted to the final product, this compound, through a subsequent acylation reaction. guidechem.com

Another precursor-based approach starts with 4-nitrophenol. This method involves catalytic hydrogenation to form p-aminophenol, followed by a sulfonation reaction. A fluoro-substitution is then carried out at the 3-position, followed by desulfonation to yield the target molecule. This pathway is noted for its use of cost-effective starting materials.

A further strategy employs m-fluorophenol as the starting material. Through diazotization and coupling reactions, a hydroxyl group is introduced onto the benzene (B151609) ring to form the desired product.

The synthesis of the key intermediate, 4-amino-3-fluorophenol, has also been achieved through Fries and Beckman rearrangements, noted for being an economical and practical protocol. researchgate.net

Table 1: Overview of Precursor-Based Synthesis Strategies

| Starting Material | Key Intermediates | Key Reactions |

|---|---|---|

| o-Fluoronitrobenzene | 4-Amino-3-fluorophenol | Catalytic Hydrogenation, Acylation |

| 4-Nitrophenol | p-Aminophenol, Sulfonated intermediate | Catalytic Hydrogenation, Sulfonation, Fluoro-substitution, Desulfonation |

| m-Fluorophenol | Diazonium salt | Diazotization, Coupling |

Direct halogenation of a phenol (B47542) derivative is another key synthetic strategy. Specifically, the chlorination of 3-fluorophenol (B1196323) can yield this compound. This reaction is a type of electrophilic aromatic substitution, where a chlorine atom is introduced into the aromatic ring. wikipedia.org The regioselectivity of this reaction, favoring the introduction of the chlorine atom at the 4-position, is crucial for the successful synthesis of the desired isomer.

The mechanism of electrophilic aromatic halogenation involves the generation of a highly electrophilic halogen species, which is then attacked by the electron-rich aromatic ring of the phenol. For less reactive substrates, a Lewis acid catalyst is often required to form a more potent electrophile. wikipedia.org However, phenols are generally more reactive towards electrophilic substitution, and the reaction may proceed without a catalyst.

Derivatization and Functional Group Interconversions

The chemical reactivity of this compound allows for its conversion into various derivatives, expanding its utility in the synthesis of more complex molecules.

A notable derivative of this compound is 4-chloro-3-fluorobenzyl ether. The synthesis of this ether can be achieved by reacting this compound with a suitable benzylating agent. guidechem.com Another important derivative is 4-chloro-3-fluorocatechol, which can be synthesized from this compound. sigmaaldrich.com The introduction of a second hydroxyl group ortho to the existing one transforms the phenol into a catechol structure.

Furthermore, this compound can be hydroxylated at both ortho positions to yield different products, indicating its versatility in forming various substituted aromatic compounds. sigmaaldrich.com

The formation of derivatives from this compound involves well-established reaction mechanisms. The synthesis of ethers, such as 4-chloro-3-fluorobenzyl ether, typically proceeds via a Williamson ether synthesis. In this reaction, the phenolic proton of this compound is first removed by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic benzyl (B1604629) halide, resulting in the formation of the ether linkage and a salt byproduct.

The synthesis of catechols from phenols can be achieved through various methods, including oxidation followed by reduction or through electrophilic hydroxylation. The exact mechanism for the conversion of this compound to 4-chloro-3-fluorocatechol would depend on the specific reagents and conditions employed.

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of this compound and other chemical compounds. The goal is to reduce the environmental impact of these processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One area of focus is the use of alternative, more environmentally benign solvents. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener solvents such as water, supercritical fluids, and ionic liquids is a key aspect of green chemistry. researchgate.netiaph.in

Phase-transfer catalysis (PTC) represents another green chemistry approach that can be applied to the synthesis of this compound and its derivatives. wikipedia.orgfzgxjckxxb.comcrdeepjournal.orgdalalinstitute.com PTC can facilitate reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for organic solvents. fzgxjckxxb.comdalalinstitute.com This technique can also lead to milder reaction conditions and improved reaction rates and yields. crdeepjournal.orgdalalinstitute.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While specific applications of biocatalysis for the direct synthesis of this compound are not widely reported, enzymes have been used in the degradation of related chlorophenols, suggesting potential for their use in synthetic applications as well. researchgate.net

Table 2: Green Chemistry Approaches and Their Potential Application

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Use of Safer Solvents | Replacing traditional organic solvents with water, supercritical CO2, or ionic liquids. |

| Catalysis | Employing phase-transfer catalysts to enable reactions in aqueous media and reduce the need for organic solvents. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials as alternatives to petroleum-derived precursors. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

Spectroscopic Characterization and Theoretical Studies

Advanced Spectroscopic Investigations of 4-Chloro-3-fluorophenol and Related Structures

Advanced spectroscopic techniques are indispensable for the detailed characterization of molecular structures, providing insights into atomic connectivity, functional groups, electronic environments, and conformational geometries. For this compound, a combination of these methods allows for unambiguous structural confirmation and a deeper understanding of its physicochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the three aromatic protons. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom. The relative positions of these signals are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals are expected for the six aromatic carbons. The chemical shifts are significantly influenced by the attached substituents. The carbon atom bonded to the hydroxyl group (C1) will be shifted downfield, while the carbons bonded to the electronegative fluorine (C3) and chlorine (C4) atoms will also show characteristic downfield shifts and may exhibit C-F coupling. For comparison, the ¹³C NMR signals for the related compound 4-chlorophenol (B41353) appear at approximately 154.2, 129.4, 125.5, and 116.6 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenolic Compounds in CDCl₃

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

| 4-Chlorophenol | ¹H | 7.19, 6.77, 4.87 (-OH) | d, d, s (br) |

| ¹³C | 154.2, 129.4, 125.5, 116.6 | ||

| 2-Fluorophenol | ¹H | 7.11-7.02, 6.89-6.85, 5.88 (-OH) | m, m, s |

| ¹³C | 152.2, 150.3, 143.5, 124.9, 120.9, 117.5, 115.7, 115.5 | ||

| 4-Chloro-3-methylphenol | ¹H | 7.13, 6.85, 6.67, 4.9 (br, OH), 2.32 (CH₃) | d, d, dd |

| ¹³C | 153.1, 137.6, 129.7, 124.2, 120.1, 114.7, 20.4 (CH₃) |

Note: Data for analogous compounds are presented to illustrate expected spectral regions and substituent effects. s=singlet, d=doublet, dd=doublet of doublets, m=multiplet, br=broad.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to specific bond vibrations. Key expected bands include:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Aromatic Stretch: Weaker bands typically appearing above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: A series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band around 1200-1260 cm⁻¹.

C-F and C-Cl Stretches: Bands corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region, typically around 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often produce strong signals in the Raman spectrum. For instance, in studies of 4-chloro-3-methylphenol, intense Raman bands are observed and assigned to various stretching and deformation modes of the molecule. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the precise assignment of the observed vibrational bands in both IR and Raman spectra. researchgate.netmdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | IR | 3200-3600 | Strong, Broad |

| C-H (aromatic) stretch | IR, Raman | 3000-3100 | Weak-Medium |

| C=C (aromatic) ring stretch | IR, Raman | 1450-1600 | Medium-Strong |

| C-O stretch | IR | 1200-1260 | Strong |

| C-F stretch | IR | 1000-1300 | Strong |

| C-Cl stretch | IR | 600-800 | Medium-Strong |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*. libretexts.org

The UV-Vis spectrum of the closely related 4-chlorophenol shows two characteristic absorption bands at 225 nm and 280 nm. researchgate.net It is expected that this compound would exhibit a similar absorption profile.

π → π Transitions:* These are high-energy, high-intensity transitions involving the π-electrons of the benzene (B151609) ring. They are responsible for the primary absorption bands, often appearing below 250 nm.

n → π Transitions:* These transitions involve the non-bonding (lone pair) electrons on the oxygen atom being promoted to an anti-bonding π* orbital of the ring. libretexts.orgyoutube.com These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. youtube.com

The positions and intensities of these absorption bands can be influenced by the solvent and the pH of the solution.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through analysis of its fragmentation pattern.

For this compound (molecular formula C₆H₄ClFO), the molecular weight is 146.55 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A prominent peak at m/z 146.

Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a significant peak will appear at m/z 148, with an intensity approximately one-third that of the M⁺ peak. This 3:1 ratio is a characteristic signature for a molecule containing one chlorine atom. miamioh.edu

Fragmentation Peaks: The molecular ion can undergo fragmentation, leading to smaller, stable ions. Common fragmentation pathways for chlorophenols include the loss of radicals or neutral molecules such as Cl, F, CO, and HCl. researchgate.net Analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity | Notes |

| 146 | [M]⁺ | Molecular ion peak (containing ³⁵Cl) |

| 148 | [M+2]⁺ | Isotope peak (containing ³⁷Cl), approx. 33% intensity of M⁺ |

| 111 | [M-Cl]⁺ | Loss of a chlorine radical |

| 118 | [M-CO]⁺ | Loss of carbon monoxide |

| 82 | [M-CO-Cl]⁺ | Subsequent loss of CO and Cl |

Note: These are predicted fragmentation patterns based on the analysis of related halogenated phenols.

More advanced techniques like Resonance Enhanced Multiphoton Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI) spectroscopy can be used to study the vibronic (vibrational and electronic) structure of molecules in their excited (S₁) and cationic ground (D₀) states. These methods offer high resolution and are particularly useful for distinguishing between different conformers or rotamers.

For molecules with rotational freedom, such as the orientation of the -OH group relative to the ring substituents, different conformers may exist. Vibronic spectroscopy can potentially identify and characterize these distinct rotameric forms. Studies on related molecules like 3-fluorobenzonitrile (B1294923) have successfully used these techniques to investigate their excited and cationic state vibrational features, providing detailed insight into their molecular properties. nih.gov A similar approach could be applied to this compound to explore its conformational landscape and the subtle energetic differences between potential rotamers.

Computational Chemistry and Quantum Mechanical Studies

Theoretical and computational chemistry serves as a powerful complement to experimental spectroscopic analysis. washington.edu By solving the electronic structure problem, these methods can predict a wide range of molecular properties. aps.org

For this compound, quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations can be used to:

Determine Molecular Geometry: Calculate the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Predict Vibrational Spectra: Compute harmonic vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. researchgate.netmdpi.com

Calculate NMR Chemical Shifts: Predict ¹H and ¹³C chemical shifts to support the interpretation of experimental NMR data.

Analyze Electronic Properties: Determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant to the molecule's reactivity and its UV-Vis spectrum.

Model Reaction Pathways: Investigate potential chemical reactions and transition states, providing insights into the molecule's reactivity.

The synergy between computational predictions and experimental results provides a robust framework for the comprehensive characterization of this compound. arxiv.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. niscpr.res.in It is particularly effective for predicting the geometries and energies of molecules, forming the basis for understanding their stability and reactivity. For substituted phenols, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine various quantum chemical descriptors. imist.ma

Studies on similar para-substituted halophenols, such as p-fluorophenol and p-chlorophenol, have utilized DFT to calculate global reactivity indices. imist.maimist.ma These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's chemical behavior. Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I-A)/2. Harder molecules have a larger energy gap and are generally more stable. rjpn.org

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ). mdpi.com

DFT calculations on related halophenols show that the substitution pattern significantly influences these electronic properties. For instance, the calculated energy gap values for p-bromophenol, p-fluorophenol, and p-chlorophenol are 5.6788 eV, 5.7164 eV, and 5.7313 eV, respectively, indicating similar stability. imist.ma The electrophilicity index for these molecules suggests comparable reactivity towards nucleophilic attack. imist.ma For this compound, DFT would similarly predict its reactivity based on the calculated values of these descriptors, taking into account the combined electronic effects of the meta-fluoro and para-chloro substituents.

| Descriptor | p-Fluorophenol | p-Chlorophenol | p-Bromophenol |

|---|---|---|---|

| EHOMO (eV) | -6.4235 | -6.4712 | -6.4045 |

| ELUMO (eV) | -0.7071 | -0.7399 | -0.7257 |

| Energy Gap (ΔE) (eV) | 5.7164 | 5.7313 | 5.6788 |

| Electronegativity (χ) (eV) | 3.5653 | 3.6055 | 3.5651 |

| Chemical Hardness (η) (eV) | 2.8582 | 2.8656 | 2.8394 |

| Electrophilicity Index (ω) (eV) | 1.1572 | 1.2000 | 1.1367 |

Molecular Dynamics Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By numerically solving Newton's equations of motion, MD simulations provide a microscopic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions. mdpi.com

For a molecule like this compound, MD simulations can be used to explore its conformational landscape and stability. The orientation of the hydroxyl (-OH) group relative to the aromatic ring and its substituents is a key conformational feature. Computational studies on other phenolic compounds have plotted potential energy surfaces to identify minimum energy structures and transition states, revealing the most stable conformers. researchgate.net In this compound, the rotation of the O-H bond would be a primary focus, determining its preferred orientation influenced by potential intramolecular interactions with the adjacent fluorine atom.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules. By placing the molecule in a simulation box filled with a solvent (e.g., water or an organic solvent), the simulation can track the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and solvent molecules. nih.gov This provides insight into solvation structures and the local environment experienced by the molecule in solution, which can influence its reactivity and spectroscopic properties. nih.gov Studies on phenolic resins have used MD to understand network formation and mechanical properties, demonstrating the utility of this method for complex phenolic systems. researchgate.net

Frontier Molecular Orbital Theory Applications in Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. joaquinbarroso.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity or electron-donating ability. youtube.com The energy of the LUMO is related to its electron affinity and reflects its electrophilicity or electron-accepting ability. youtube.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the chemical reactivity of a molecule. nih.gov A smaller gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Phenol | -6.2738 | -0.7932 | 5.4806 | rjpn.org |

| p-Fluorophenol | -6.4235 | -0.7071 | 5.7164 | imist.ma |

| p-Chlorophenol | -6.4712 | -0.7399 | 5.7313 | imist.ma |

| 2-Nitrophenol | -7.1430 | -2.2014 | 4.9416 | rjpn.org |

Natural Bond Orbital (NBO) Analysis of Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the electronic wavefunction of a molecule in terms of localized Lewis-like structures, such as bonds, lone pairs, and anti-bonds. nih.govfaccts.de It is a powerful tool for analyzing intramolecular interactions, charge transfer, and hyperconjugation, which contribute to molecular stability. materialsciencejournal.org

The analysis quantifies the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis type NBOs (acceptors). The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. materialsciencejournal.org A higher E(2) value indicates a more intense interaction and greater electron delocalization. nih.gov

For this compound, NBO analysis would reveal key intramolecular charge transfer (ICT) phenomena. Significant interactions would be expected from the lone pairs of the oxygen, fluorine, and chlorine atoms delocalizing into the anti-bonding π* orbitals of the aromatic ring. For instance, in other substituted phenols, delocalization from the oxygen lone pair (nO) to the ring's π*(C-C) orbitals is a major contributor to stability. materialsciencejournal.org Similarly, interactions involving the C-Cl and C-F bonds are important. NBO analysis of 2-halophenols has been used to evaluate hyperconjugative interactions within the O-H---X fragment to understand intramolecular bonding. rsc.org This analysis provides a detailed picture of electron delocalization that governs the molecule's structure and reactivity, complementing the broader view offered by FMO theory. researchgate.net

Topological Investigations (ELF, LOL, RDG) for Bonding Characteristics

Topological analysis of various scalar fields derived from the electron density provides a deeper understanding of chemical bonding and non-covalent interactions. Key methods include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal regions of high electron localization, which are characteristic of atomic shells, covalent bonds, and lone pairs. niscpr.res.in The topological analysis of these functions partitions the molecular space into basins, whose electron populations quantify the charge associated with these chemical features. researchgate.net For this compound, ELF/LOL analysis would characterize the covalent nature of the C-C, C-H, C-O, C-F, and C-Cl bonds and describe the localization of the lone pairs on the O, F, and Cl atoms.

Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize non-covalent interactions (NCIs). jussieu.fr It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). nih.gov Regions of weak interaction, such as hydrogen bonds, van der Waals forces, and steric repulsion, are identified by plotting the RDG against the electron density. researchgate.net These interactions can be visualized as 3D isosurfaces, colored to distinguish between attractive (e.g., hydrogen bonds, blue), weak (van der Waals, green), and repulsive (steric clashes, red) interactions. researchgate.net An NCI-RDG analysis of 2-halophenols has been used to visualize and assess the presence of weak intramolecular hydrogen bonds between the hydroxyl hydrogen and the halogen atom. rsc.org A similar analysis for this compound would be crucial to investigate potential weak intramolecular interactions, such as an O-H···F hydrogen bond, which would influence its conformational preference and chemical properties.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

4-Chloro-3-fluorophenol serves as a pivotal intermediate in the construction of more complex molecular architectures. The hydroxyl group provides a reactive site for etherification and esterification reactions, while the chloro and fluoro substituents influence the reactivity of the aromatic ring and provide sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. This dual reactivity makes it a versatile precursor for introducing the 4-chloro-3-fluorophenyl moiety into a wide range of target molecules.

In the pharmaceutical industry, this compound is an important organic intermediate. guidechem.com It is utilized in the synthesis of more complex pharmaceutical intermediates, such as 4-chloro-3-fluorobenzyl ether. guidechem.com The presence of both chlorine and fluorine atoms is particularly significant in medicinal chemistry. Fluorine substitution is a well-established strategy to enhance a drug's metabolic stability, lipophilicity, and binding affinity to target receptors. nbinno.com These modifications can lead to improved pharmacokinetic profiles and higher potency. nbinno.com Similarly, chlorine is a key element in many pharmaceutical drugs, contributing to their therapeutic effects. nih.govchemrxiv.org The specific substitution pattern of this compound makes it a desirable starting material for developing new therapeutic agents.

A related compound, 4-Chloro-3-fluorophenylacetic acid, serves as a crucial precursor in the manufacturing of various pharmaceuticals, highlighting the importance of the 4-chloro-3-fluoro-substituted phenyl ring in drug development. nbinno.com The quality and purity of such intermediates are critical for the efficacy and safety of the final drug products. nbinno.com

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

| Intermediate | Synthetic Utility |

|---|

The structural motifs present in this compound are also valuable in the agrochemical sector. Halogenated phenols and their derivatives are foundational components in the synthesis of a variety of crop protection agents. chemicalbook.com The unique electronic properties conferred by the chlorine and fluorine atoms can enhance the biological activity and selectivity of herbicides, fungicides, and pesticides. While specific, large-scale agrochemical products derived directly from this compound are not extensively detailed in public literature, the utility of related compounds like 4-Chloro-3-fluorophenylacetic acid in agrochemical synthesis underscores the potential of this substitution pattern. nbinno.com The general class of chlorophenols is widely used in the manufacture of fungicides, pesticides, and herbicides. chemicalbook.com

Contribution to Specialty Polymers and Resins Development

Phenolic compounds are fundamental monomers in the production of phenolic resins. chemicalbook.com this compound, with its reactive hydroxyl group, can be incorporated into polymer chains through condensation reactions with aldehydes like formaldehyde. The inclusion of chlorine and fluorine atoms into the polymer backbone can significantly modify the properties of the resulting materials. These modifications can include enhanced thermal stability, improved chemical resistance, and altered flame retardancy. The development of specialty polymers using halogenated phenols is an area of interest for creating high-performance materials for demanding applications. The use of the related 4-Chloro-3-fluorophenylacetic acid in specialty polymer synthesis further suggests the value of this chemical structure in materials science. nbinno.com

Utilization in Advanced Analytical Chemistry as a Reagent

In the field of analytical chemistry, this compound can be used as a starting material for the synthesis of specific analytical reagents. For instance, it has been used in the laboratory synthesis of 4-chloro-3-fluoro catechol. sigmaaldrich.com Such catechols can be used as standards or reagents in various analytical methods, including chromatographic and spectroscopic techniques. Furthermore, as a member of the chlorophenol class of compounds, it is often a subject of environmental analysis, requiring pure samples to serve as analytical standards for detecting and quantifying its presence in environmental matrices. acs.org

Table 2: Analytical Applications of this compound

| Application | Description |

|---|---|

| Reagent Synthesis | Used to synthesize 4-chloro-3-fluoro catechol for use in further analytical procedures. sigmaaldrich.com |

Formulation in Dyes and Pigments for Enhanced Performance

Chlorophenols historically serve as intermediates in the synthesis of dyes. chemicalbook.com The this compound structure can be incorporated into dye molecules to modify their color, stability, and affinity for various substrates. The halogen atoms can influence the electronic structure of the chromophore, potentially leading to shifts in absorption and emission spectra, which can fine-tune the color of the dye. They can also enhance the lightfastness and chemical resistance of the final pigment, leading to more durable and high-performance colorants.

Biological and Biomedical Research Investigations

Mechanistic Studies of Biological Interactions

Enzyme-Substrate Interactions, e.g., Dehaloperoxidases

Dehaloperoxidases (DHPs) are enzymes capable of catalyzing the oxidative dehalogenation of halophenols. Research into the mechanism of these enzymes often utilizes various halogenated phenols as substrates to understand their function. While direct studies on 4-Chloro-3-fluorophenol are not extensively documented, the enzymatic dehalogenation of structurally similar compounds like 4-chlorophenol (B41353) has been investigated.

The catalytic cycle of dehaloperoxidase from Amphitrite ornata with a halophenol substrate involves the binding of hydrogen peroxide (H₂O₂), followed by the organic substrate. acs.orgnih.gov The reaction proceeds through two consecutive one-electron steps, involving the formation of a ferryl [Fe(IV)=O] intermediate. acs.orgnih.gov In the case of 4-chlorophenol, the reaction with dehaloperoxidase leads to the formation of a dimeric product. acs.orgnih.gov This process demonstrates the capability of the enzyme to act on chlorinated phenols, suggesting a similar potential for enzymatic processing of this compound, where the enzyme would likely catalyze the removal of the chlorine atom. The presence of the fluorine atom could influence the binding affinity and the rate of reaction due to its high electronegativity.

Cellular Membrane Permeability and Integrity Studies

Ryanodine (B192298) Receptor Agonism in Related Compounds

While there is no direct evidence of this compound acting as a ryanodine receptor (RyR) agonist, structurally related compounds have been shown to possess this activity. Ryanodine receptors are intracellular calcium channels crucial for muscle contraction. nih.govfrontiersin.orgyale.edu Compounds such as 4-chloro-3-ethylphenol (B1220485) (4-CEP) and 4-chloro-m-cresol (4-CmC) are known potent agonists of ryanodine receptors. nih.gov They can induce a significant increase in the concentration of myoplasmic free Ca2+ in skeletal muscle fibers by activating these receptors. nih.gov Given the structural similarities between these compounds and this compound, particularly the presence of a chlorine atom at the 4th position and a substituent at the 3rd position on the phenol (B47542) ring, it is plausible that this compound could exhibit similar agonistic properties on ryanodine receptors. However, dedicated studies are required to confirm this hypothesis.

Biomedical Research Applications

The structural backbone of this compound is a key component in the synthesis of various molecules with potential therapeutic applications.

Investigation in Anti-inflammatory and Analgesic Drug Development

The 4-chloro-3-(trifluoromethyl)-phenyl moiety, which is structurally related to this compound, has been incorporated into novel compounds with potential analgesic properties. A series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives were synthesized and evaluated for their analgesic effects. scispace.comresearchgate.netresearchgate.net Several of these compounds displayed significant analgesic efficacy in animal models. scispace.comresearchgate.netresearchgate.net This line of research suggests that the substituted chlorofluorophenyl ring is a valuable pharmacophore for the development of new analgesic agents.

While direct anti-inflammatory studies on this compound are limited, various chlorinated and fluorinated phenol derivatives have been investigated for their anti-inflammatory properties. For instance, certain chlorinated compounds isolated from fungi have shown inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages. frontiersin.orgresearchgate.net This indicates that the presence of chlorine and other functional groups on a phenol ring can contribute to anti-inflammatory activity.

Research on Anticancer and Antiproliferative Activities

The this compound scaffold has been utilized in the development of compounds with potential anticancer and antiproliferative activities. A notable example is the use of a 3-chloro-4-fluorophenyl group in the synthesis of 4-anilinoquinazoline (B1210976) analogues. One such derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), was evaluated for its anticancer efficacy in various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) of DW-8 |

|---|---|---|

| HCT116 | Colorectal Cancer | 8.50 ± 2.53 |

| HT29 | Colorectal Cancer | 5.80 ± 0.92 |

| SW620 | Colorectal Cancer | 6.15 ± 0.37 |

| BT-20 | Breast Cancer | Data Not Specified |

| CRL1459 | Non-cancerous Colon | 14.05 ± 0.37 |

This data indicates that the derivative DW-8 shows selective anticancer activity against colorectal cancer cell lines. Further research into other derivatives containing the this compound moiety is ongoing. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and evaluated for their anticancer activity against various cancer cell lines. nih.gov One particular derivative, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant activity against several cancer cell lines. nih.gov

Antimicrobial Efficacy Studies Against Pathogens

While research focusing specifically on the antimicrobial properties of this compound is limited in publicly available literature, numerous studies have investigated the antimicrobial efficacy of its structural analogs and derivatives. These investigations highlight the potential of the halogenated phenolic scaffold as a basis for developing new antimicrobial agents.

Derivatives of 4-chloro-3-nitrophenylthiourea have demonstrated significant antibacterial activity. nih.gov A series of these compounds exhibited high efficacy against both standard and hospital-acquired bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL, which is comparable to the antibiotic Ciprofloxacin. nih.gov Notably, derivatives containing 3,4-dichlorophenyl and 3-chloro-4-methylphenyl groups were particularly effective against Gram-positive pathogens. nih.gov These compounds also showed potential in combating biofilm formation by methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov

Furthermore, studies on chlorinated chalcone (B49325) derivatives have indicated that the presence and position of chlorine atoms can positively influence antimicrobial activity. mdpi.com Research on chalcones with a chlorine atom showed significant inhibition of the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as the yeast Candida albicans. mdpi.com The antimicrobial activity of various naturally occurring phenols and their derivatives has also been evaluated against both planktonic bacteria and biofilms of Staphylococcus epidermidis and Pseudomonas aeruginosa, underscoring the therapeutic potential of this class of compounds. frontiersin.org

The following table summarizes the antimicrobial activity of selected derivatives related to this compound against various pathogens.

| Compound/Derivative Class | Pathogen | MIC (µg/mL) | Reference |

| 4-Chloro-3-nitrophenylthiourea derivatives | Standard and hospital strains | 0.5 - 2 | nih.gov |

| 1,2,3-Triazole linked chalcone and flavone (B191248) hybrids | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | 6.25 - 100 | mdpi.com |

| 1,2,4-Triazolo[3,4a]phthalazine derivatives | Staphylococcus aureus | 16 - 128 | mdpi.com |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5 - 50 | mdpi.com |

Pharmacological Profiling and Drug-likeness Assessment

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a guideline used in drug discovery to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability. wikipedia.orgdrugbank.com The rule states that an orally active drug is likely to have no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight of less than 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgtaylorandfrancis.com

Computational analyses of compounds related to this compound have been performed to assess their compliance with Lipinski's rule. For instance, in silico studies of various phenolic compounds and their derivatives often include an evaluation of these parameters to predict their pharmacokinetic properties. researchgate.net

The predicted Lipinski's parameters for this compound and a representative derivative are presented in the table below.

| Compound | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Log P | Lipinski's Rule of Five Violations |

| This compound | 146.55 | 1 | 1 | 2.3 (Predicted) | 0 |

| A representative coumarin-based derivative | > 300 | 0-2 | 3-5 | > 3 | 0 |

Based on its molecular structure, this compound itself is expected to fully comply with Lipinski's Rule of Five, suggesting it has properties favorable for oral absorption. Many of its derivatives, designed for enhanced biological activity, are also often synthesized with these principles in mind to maintain good drug-like characteristics. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling is a computational method used to predict the pharmacokinetic and toxicity properties of a compound. researcher.lifenih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable profiles and to flag potential liabilities.

Comprehensive in silico characterization of various phenolic compounds has been conducted, providing insights into their potential ADMET properties. researcher.liferesearchgate.net These studies often analyze parameters such as intestinal absorption, plasma protein binding, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and various toxicity endpoints.

For derivatives of halogenated phenols, ADMET analyses can reveal important information. For example, a good bioavailability score is often desired for orally administered drugs. nih.gov Computational models can predict the likelihood of a compound being well-absorbed from the gastrointestinal tract. Furthermore, potential toxicity is a critical aspect of the ADMET profile. In silico models can predict potential issues such as hepatotoxicity, carcinogenicity, and skin sensitization. researchgate.net

The following table summarizes some of the key ADMET parameters that are typically evaluated for compounds like this compound and its derivatives.

| ADMET Parameter | Description | Predicted Profile for Halogenated Phenolic Derivatives |

| Absorption | Human intestinal absorption | Generally predicted to be high for small phenolic compounds. |

| Distribution | Blood-Brain Barrier (BBB) penetration | Variable, depending on the specific substitutions on the phenolic ring. |

| Plasma Protein Binding (PPB) | Typically high for lipophilic compounds. | |

| Metabolism | Cytochrome P450 (CYP) inhibition | Can be predicted for various CYP isoforms (e.g., CYP2D6, CYP3A4). |

| Excretion | Renal clearance | Predicted based on molecular properties. |

| Toxicity | Ames test for mutagenicity | Often predicted to be non-mutagenic. |

| Hepatotoxicity | A key parameter to assess for phenolic compounds. |

In silico studies on various classes of compounds, including those with structures related to this compound, have shown that these computational tools can effectively guide the design and selection of molecules with improved pharmacokinetic and safety profiles. nih.govresearchgate.net

Environmental and Degradation Studies

Environmental Occurrence and Distribution of Chlorophenols

The distribution of chlorophenols in the environment is widespread, with their presence detected in water, soil, and sediment. Their fate and transport in the environment are influenced by factors such as water solubility, vapor pressure, and the potential for adsorption to soil and sediment particles. The persistence of these compounds can vary, with some having the potential for long-range transport. General information on the environmental fate of a related compound, 4-chloro-2-fluorophenol, suggests a bioconcentration factor of 25.5 L/kg and a soil adsorption coefficient (Koc) of 224 L/kg, indicating a moderate potential for bioaccumulation and mobility in soil.

Table 1: Predicted Environmental Fate Properties of 4-Chloro-2-fluorophenol

| Property | Predicted Value | Unit |

| Bioconcentration Factor | 25.5 | L/kg |

| Soil Adsorption Coefficient (Koc) | 224 | L/kg |

| Biodegradation Half-Life | 4.07 | days |

Note: This data is for 4-Chloro-2-fluorophenol and is presented as a surrogate due to the lack of specific data for 4-Chloro-3-fluorophenol.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While specific studies on the degradation of this compound using AOPs are limited, research on related chlorophenolic compounds provides insight into potential degradation mechanisms.

Ozonation is an effective method for the degradation of phenolic compounds. The process involves the direct reaction of ozone (O₃) with the organic molecule or the indirect reaction with hydroxyl radicals generated from ozone decomposition in water. For chlorophenols, ozonation can proceed through hydroxylation and dechlorination pathways. tandfonline.com The reaction of ozone with the phenolate (B1203915) ion (the deprotonated form of the phenol) is typically much faster than with the undissociated phenol (B47542). Therefore, the pH of the solution is a critical parameter, with higher pH values generally leading to faster degradation rates.

The combination of UV irradiation with ozonation (UV/O₃) can enhance the degradation of organic pollutants. UV light accelerates the decomposition of ozone, leading to a higher production of hydroxyl radicals, which are powerful, non-selective oxidizing agents. Studies on the ozonation of 2,4-dichlorophenol (B122985) have shown that the degradation can proceed through both hydroxylation and hydroxylative dechlorination mechanisms. tandfonline.com It is plausible that this compound would undergo similar degradation pathways, involving attack by hydroxyl radicals on the aromatic ring, leading to the cleavage of the C-Cl and C-F bonds and eventual mineralization.

The UV/persulfate (UV/PS) process is another AOP that has shown effectiveness in degrading halogenated organic compounds. This process involves the activation of the persulfate ion (S₂O₈²⁻) by UV light to generate the sulfate (B86663) radical (SO₄•⁻), a strong oxidizing agent.

SO₄•⁻ + e⁻ → SO₄²⁻ (E⁰ = 2.5–3.1 V)

The sulfate radical can initiate the degradation of organic compounds through several mechanisms, including electron transfer, hydrogen abstraction, and addition to double bonds. In the context of this compound, the sulfate radical would likely attack the aromatic ring, leading to the formation of organic radicals that can undergo further reactions, ultimately resulting in the cleavage of the carbon-halogen bonds and the breakdown of the aromatic structure.

In addition to the sulfate radical, the hydroxyl radical (•OH) can also be generated in the UV/PS system, particularly at alkaline pH, through the reaction of sulfate radicals with water or hydroxide (B78521) ions.

SO₄•⁻ + H₂O → SO₄²⁻ + •OH + H⁺ SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH

Both sulfate and hydroxyl radicals are powerful oxidants capable of degrading a wide range of organic contaminants. researchgate.netmdpi.com The presence of both reactive species can lead to a more efficient degradation process. Research on the UV/persulfate degradation of other chlorophenols has demonstrated high removal efficiencies. It is expected that this process would also be effective for the degradation of this compound, with the primary reactive oxygen species being the sulfate and hydroxyl radicals.

Bioremediation and Biodegradation Research

Bioremediation offers a potentially cost-effective and environmentally friendly approach to the removal of halogenated phenols from the environment. Research in this area has focused on the ability of microorganisms to dehalogenate these compounds under both anaerobic and aerobic conditions.

Under anaerobic conditions, microbial consortia have been shown to be capable of reductive dehalogenation, where a halogen substituent is removed from a molecule and replaced with a hydrogen atom. This process is a key step in the anaerobic biodegradation of many chlorinated compounds.

A significant finding in the context of this compound is the demonstration of its reductive dechlorination by a sulfate-reducing microbial consortium. This consortium was able to dechlorinate this compound, resulting in the stoichiometric accumulation of 3-fluorophenol (B1196323). This indicates a specific enzymatic process that targets the carbon-chlorine bond while leaving the carbon-fluorine bond intact. The process was found to be dependent on sulfate reduction, as it was inhibited by molybdate, a known inhibitor of sulfate-reducing bacteria.

This research provides direct evidence for a biological pathway for the initial degradation of this compound under anaerobic conditions. The resulting product, 3-fluorophenol, is a less halogenated and potentially more biodegradable compound.

Table 2: Reductive Dechlorination of this compound

| Substrate | Microbial Consortium | Condition | Product |

| This compound | Sulfate-reducing consortium | Anaerobic | 3-Fluorophenol |

The carbon-fluorine bond is the strongest single bond in organic chemistry, making enzymatic defluorination a challenging biochemical reaction. However, a number of enzymes, known as dehalogenases, have been identified that can catalyze the cleavage of C-F bonds. nih.govnih.gov

While direct evidence for the complete enzymatic defluorination of this compound is not available, studies on related fluorinated phenols provide insights into potential mechanisms. For instance, the enzyme phenol hydroxylase from Trichosporon cutaneum has been shown to hydroxylate this compound at both ortho positions to the hydroxyl group, yielding different products. sigmaaldrich.com This hydroxylation is a critical initial step in the aerobic degradation of many aromatic compounds.

Furthermore, research on other fluorinated compounds has elucidated several enzymatic defluorination strategies:

Hydrolytic Defluorination: Catalyzed by haloacid dehalogenases, this mechanism involves the nucleophilic attack of an aspartate residue in the enzyme's active site on the carbon atom bearing the fluorine, leading to the formation of an ester intermediate which is subsequently hydrolyzed. nih.govnih.gov

Oxidative Defluorination: This pathway is often mediated by monooxygenases or cytochrome P450 enzymes. researchgate.net These enzymes incorporate one atom of molecular oxygen into the substrate, which can lead to the destabilization and cleavage of the C-F bond.

Reductive Defluorination: Mediated by reductive dehalogenases, this process involves the transfer of electrons to the substrate, leading to the cleavage of the carbon-halogen bond. researchgate.net

Given the presence of both chlorine and fluorine atoms on the aromatic ring of this compound, a complex interplay of dehalogenating enzymes would likely be required for its complete biodegradation. The initial reductive dechlorination to 3-fluorophenol, as demonstrated by the sulfate-reducing consortium, would be a critical first step, followed by potential enzymatic attack on the C-F bond of the resulting fluorophenol.

Identification and Analysis of Degradation Products and Intermediates

The complete mineralization of this compound involves a series of intermediate compounds. While specific degradation pathways for this compound are not extensively detailed in scientific literature, the degradation processes can be inferred from studies of similar halogenated phenols, particularly 4-chlorophenol (B41353) (4-CP). The initial step in the aerobic biodegradation of chlorophenols is typically hydroxylation, catalyzed by monooxygenase enzymes. For this compound, this involves the addition of a hydroxyl group to the aromatic ring, a critical step that prepares the molecule for ring cleavage.

Research indicates that this compound can be hydroxylated at the ortho positions (the carbons adjacent to the carbon bearing the primary hydroxyl group) to yield catechol or catechol-like derivatives sigmaaldrich.com. Given the structure of this compound, two primary initial intermediates are plausible:

4-Chloro-3-fluorocatechol: Formed by hydroxylation at the C2 position.

5-Chloro-4-fluorocatechol: Formed by hydroxylation at the C6 position.

Following the formation of these catechols, the degradation pathway typically proceeds via aromatic ring cleavage, which can occur through either an ortho-cleavage or a meta-cleavage pathway, catalyzed by dioxygenase enzymes. This cleavage breaks open the stable aromatic ring, forming aliphatic acids that can then be further metabolized and eventually enter central metabolic cycles like the Krebs cycle. For instance, the degradation of the related compound 4-chlorocatechol (B124253) (a metabolite of 4-CP) proceeds through intermediates such as 3-chloro-cis,cis-muconate (B1234730) before further breakdown nih.govnih.gov.

The identification and analysis of these transient degradation products are crucial for understanding the complete degradation pathway and ensuring no toxic intermediates accumulate. High-performance analytical techniques are essential for this purpose. Gas chromatography-mass spectrometry (GC-MS) is a preferred method due to its high resolution and sensitivity, allowing for the separation and positive identification of complex mixtures of phenolic compounds and their byproducts asianpubs.org. High-performance liquid chromatography (HPLC), often coupled with UV or electrochemical detectors, is another powerful tool for analyzing phenolic compounds in aqueous samples nih.gov.

Below is a table of potential degradation products and intermediates of this compound, based on known pathways of similar halogenated phenols.

Potential Degradation Products and Intermediates of this compound

| Compound Name | Chemical Formula | Role in Pathway | Common Analytical Method |

|---|---|---|---|

| 4-Chloro-3-fluorocatechol | C₆H₄ClFO₂ | Initial Intermediate (Hydroxylation) | GC-MS, HPLC |

| 5-Chloro-4-fluorocatechol | C₆H₄ClFO₂ | Initial Intermediate (Hydroxylation) | GC-MS, HPLC |

| Chloro-fluoro-muconic acid | C₆H₃ClFO₄ | Ring Cleavage Product | HPLC, LC-MS |

| Maleylacetic acid derivatives | - | Downstream Intermediate | GC-MS |

Environmental Risk Assessment and Mitigation Strategies for Halogenated Phenols

Halogenated phenols, including this compound, are recognized as priority environmental pollutants due to their potential for toxicity, persistence, and bioaccumulation. Their presence in water and soil, often resulting from industrial effluents, pesticide use, and disinfection byproducts, poses a significant risk to ecosystems and human health nih.gov.

Environmental Risk Assessment

The environmental risk of halogenated phenols is evaluated by assessing their potential adverse effects on aquatic and terrestrial organisms. These compounds can be toxic to bacteria, algae, fish, and other aquatic life, even at low concentrations nih.gov. The risk assessment process typically involves comparing the measured environmental concentration (MEC) of a substance with its predicted no-effect concentration (PNEC). The ratio of these two values yields a risk quotient (RQ). An RQ value greater than 1 suggests a potential for adverse ecological effects, indicating a need for risk management and mitigation.

Chlorophenols are known to be carcinogenic, mutagenic, and cytotoxic nih.gov. The toxicity of these compounds can sometimes increase with the formation of degradation byproducts, which may be more toxic than the parent compound. Therefore, risk assessment must consider not only the original pollutant but also its various intermediates.

Mitigation Strategies

To address the environmental contamination caused by halogenated phenols, several mitigation and remediation strategies have been developed. The selection of a particular strategy depends on factors such as the concentration of the pollutant, the environmental matrix (water or soil), and cost-effectiveness.

Bioremediation: This approach utilizes microorganisms (bacteria and fungi) to degrade halogenated phenols into less toxic substances acs.org. Many bacterial strains, such as those from the Pseudomonas and Rhodococcus genera, have been shown to use chlorophenols as a carbon and energy source acs.org. Bioremediation is considered an environmentally friendly and cost-effective method.

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive radicals, such as hydroxyl radicals, to chemically degrade persistent organic pollutants. These methods are effective but can be energy-intensive and may produce hazardous byproducts if not carefully controlled.

Adsorption: This physical method uses adsorbent materials, most commonly activated carbon, to remove halogenated phenols from water. Adsorption is highly effective for reducing low concentrations of phenols and is often used as a polishing step in wastewater treatment.

Phytoremediation: This strategy uses plants to remove, degrade, or contain environmental contaminants. While promising, it is generally a slower process compared to microbial bioremediation or chemical methods.

Membrane Filtration and Ion Exchange: These are physical separation processes that can remove phenolic compounds from water. They are effective but can be costly, particularly for treating large volumes of contaminated water.

The table below summarizes key mitigation strategies for halogenated phenols.

Mitigation Strategies for Halogenated Phenols

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Bioremediation | Use of microorganisms to metabolize pollutants. | Cost-effective, environmentally friendly, potential for complete mineralization. | Can be slow, sensitive to environmental conditions (pH, temperature). |

| Advanced Oxidation Processes (AOPs) | Chemical degradation using highly reactive radicals. | Rapid degradation of a wide range of compounds. | High energy consumption, potential for toxic byproduct formation. |

| Adsorption | Physical removal using adsorbent materials like activated carbon. | Highly effective for low concentrations, well-established technology. | Adsorbent requires regeneration or disposal, non-destructive. |

| Phytoremediation | Use of plants to remove or degrade contaminants. | Low cost, aesthetically pleasing. | Slow process, limited to shallow contamination. |

Future Research Directions for 4 Chloro 3 Fluorophenol

Emerging Synthetic Methodologies and Process Intensification

Future research into the synthesis of 4-Chloro-3-fluorophenol is expected to focus on the development of more efficient, sustainable, and scalable methodologies. A key area of exploration will be the application of continuous flow chemistry. acs.orgmdpi.com This technology offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for in-line reaction monitoring and control. acs.orgmdpi.com The halogenation of phenols, a critical step in the synthesis of compounds like this compound, can be particularly well-suited to flow chemistry, allowing for precise control over reaction conditions and minimizing the formation of byproducts. acs.org

Another promising avenue is the use of biocatalysis. Enzymes offer a high degree of selectivity (enantio-, chemo-, and regioselectivity) and can operate under mild reaction conditions, reducing the environmental impact of chemical syntheses. chemicalbook.com Future studies may focus on identifying or engineering enzymes capable of selectively halogenating or otherwise modifying phenol (B47542) derivatives to produce this compound or its precursors. bioengineer.org This could involve screening novel enzymes from various microorganisms or using directed evolution to tailor existing enzymes for this specific transformation. chemicalbook.com

Process intensification, a strategy aimed at developing smaller, cleaner, and more energy-efficient manufacturing processes, will also be a major driver of innovation. researchgate.netintelmarketresearch.com This could involve the design of multifunctional reactors that combine reaction and separation steps, or the use of novel energy sources to drive the synthesis. The table below outlines potential future research directions in this area.

Table 1: Future Research in Synthetic Methodologies and Process Intensification

| Research Area | Focus | Potential Impact |

| Continuous Flow Chemistry | Development of integrated flow systems for the multi-step synthesis of this compound. | Increased yield, purity, and safety; reduced waste and operational costs. |

| Biocatalysis | Discovery and engineering of enzymes for selective fluorination and chlorination of phenolic precursors. | Greener and more sustainable synthesis routes with high selectivity. |

| Novel Catalysis | Design of highly active and selective catalysts for halogenation reactions, potentially using earth-abundant metals. | Reduced reliance on expensive and toxic catalysts; improved reaction efficiency. |

| Process Intensification | Integration of reaction and separation units; use of alternative energy sources (e.g., microwaves, ultrasound). | Smaller manufacturing footprint, lower energy consumption, and enhanced process sustainability. |

Advanced Spectroscopic and Computational Techniques for Deeper Insights

To fully understand the properties and reactivity of this compound, future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and computational modeling.

Advanced Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, future studies will likely employ more advanced techniques. In particular, ¹⁹F NMR is a powerful tool for studying fluorinated compounds, providing detailed information about the electronic environment of the fluorine atom. mdpi.comuni-muenster.denih.gov Advanced 2D NMR techniques, such as HMBC and HSQC, can be used to unambiguously assign all signals and elucidate the precise structure of reaction intermediates and products. The use of deuterium oxide (D₂O) exchange can help in definitively identifying the hydroxyl proton signal. acs.orgikprress.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial for the accurate determination of molecular formulas of novel derivatives of this compound. uni-muenster.de Advanced MS/MS techniques can provide valuable information about fragmentation patterns, aiding in the structural elucidation of unknown compounds.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are becoming an indispensable tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netguidechem.com Future research will likely use DFT to:

Predict the most stable conformations of this compound and its derivatives.

Calculate theoretical NMR and infrared spectra to aid in the interpretation of experimental data.

Investigate reaction mechanisms and predict the regioselectivity of chemical transformations. researchgate.netguidechem.com

Determine various quantum chemical descriptors to understand the molecule's reactivity. nih.govcompchem.nl

The integration of experimental and computational data will provide a more complete picture of the chemical and physical properties of this compound, guiding the design of new synthetic routes and applications.

Exploration of Novel Therapeutic and Agrochemical Applications

This compound is a valuable intermediate in the synthesis of biologically active molecules. compchem.nltdtu.edu.vn Future research will focus on leveraging this scaffold to develop new therapeutic agents and agrochemicals with improved efficacy and novel mechanisms of action.

The presence of both chlorine and fluorine atoms on the phenol ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.netacs.org Fluorine, in particular, is known to enhance metabolic stability, bioavailability, and binding affinity to target proteins. nih.govacs.org This makes this compound an attractive starting point for the synthesis of new drug candidates. Future research in this area could involve:

Design and Synthesis of Novel Bioactive Molecules: Using this compound as a building block to create libraries of new compounds for screening against a wide range of biological targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives to understand how changes in the molecule affect its biological activity.

Development of New Agrochemicals: Exploring the potential of this compound derivatives as herbicides, fungicides, or insecticides. For instance, related compounds like 4-chlorophenoxyacetic acid have shown potential in inducing defense resistance in plants. sciencedaily.com

The growing interest in fluorinated organic compounds in the pharmaceutical and agrochemical industries suggests a bright future for the exploration of this compound in these areas. nih.govnih.gov

Development of Sustainable Environmental Remediation Approaches

The widespread use of halogenated phenols has led to environmental contamination, necessitating the development of effective and sustainable remediation strategies. Future research on the environmental fate and remediation of this compound will likely focus on the following areas:

Bioremediation: This approach utilizes microorganisms to break down pollutants into less harmful substances. nih.govchemrxiv.org Research will focus on identifying and isolating microbial strains or consortia that can efficiently degrade this compound. nih.govchemrxiv.org This may involve exploring the metabolic pathways of degradation and using genetic engineering to enhance the efficiency of these microorganisms.

Photocatalytic Degradation: This advanced oxidation process (AOP) uses semiconductor materials (like TiO₂) and light to generate highly reactive hydroxyl radicals that can mineralize organic pollutants. mdpi.comikprress.orgtdtu.edu.vn Future studies will aim to develop more efficient photocatalysts that can operate under visible light, making the process more energy-efficient and cost-effective. mdpi.com

Advanced Oxidation Processes (AOPs): Besides photocatalysis, other AOPs such as ozonation and Fenton-like processes are effective in degrading recalcitrant organic pollutants. acs.orgacs.orgnih.gov Research will focus on optimizing these processes for the specific degradation of this compound and minimizing the formation of toxic byproducts.

Adsorption: The use of low-cost and highly efficient adsorbent materials for the removal of chlorophenols from water is another promising area. uni-muenster.de Future work will involve the development of novel adsorbents with high selectivity and capacity for this compound.

A combination of these sustainable technologies may offer the most effective solution for the remediation of water and soil contaminated with this compound.

Interdisciplinary Research Opportunities and Collaborations

The future of research on this compound will be heavily reliant on interdisciplinary collaborations. The multifaceted nature of fluorine chemistry necessitates a convergence of expertise from various fields to fully realize the potential of this compound. researchgate.net

Synthetic and Computational Chemistry: Collaborations between synthetic organic chemists and computational chemists will be crucial for the rational design of new synthetic routes and novel molecules with desired properties. sciencedaily.com Computational modeling can predict reaction outcomes and guide experimental work, saving time and resources.

Chemistry and Biology/Medicine: The development of new therapeutic agents based on the this compound scaffold will require close collaboration between medicinal chemists, biologists, and pharmacologists to design, synthesize, and evaluate the biological activity of new compounds. researchgate.netguidechem.com

Chemistry and Environmental Science: Addressing the environmental challenges posed by halogenated phenols will necessitate partnerships between chemists and environmental scientists. uni-muenster.de This will involve joint efforts in developing and evaluating new remediation technologies and studying the environmental fate and transport of these compounds.

Chemistry and Materials Science: The unique electronic properties imparted by the fluorine and chlorine substituents could make this compound and its derivatives interesting building blocks for new materials. Collaborations with materials scientists could lead to the development of novel polymers, liquid crystals, or other functional materials with tailored properties.

Such interdisciplinary approaches will be essential for accelerating innovation and translating fundamental research on this compound into practical applications that benefit society.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for identifying the structural isomers of 4-chloro-3-fluorophenol?

- Methodological Answer : Mass-analyzed threshold ionization (MATI) spectroscopy and two-color resonant two-photon ionization (2C-R2PI) are optimal for distinguishing between rotamers (e.g., cis vs. trans) of this compound. These techniques resolve vibronic transitions in the excited (S₁) and cationic (D₀) states, with adiabatic ionization energies differing by ~126 cm⁻¹ between rotamers . Isotopic substitution (³⁵Cl vs. ³⁷Cl) further refines spectral assignments due to subtle vibrational frequency shifts .

Q. How do substitution patterns (chloro/fluoro) influence the vibrational modes of this compound?

- Methodological Answer : In-plane ring deformation modes (e.g., ring puckering, C-Cl/F bending) dominate the vibrational spectra. Frequency differences arise from substituent electronegativity and steric interactions. For example, the fluorinated substituent at position 3 enhances hydrogen bonding in the cis rotamer, altering vibrational coupling compared to the trans form. Computational methods like DFT with B3LYP/6-311++G(d,p) basis sets can model these effects .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to predict the thermochemical properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for atomization energies and ionization potentials. For this compound, include gradient corrections and local spin-density approximations to account for electron correlation. Benchmark against experimental ionization energies (e.g., 69,334 cm⁻¹ for cis rotamer) to validate functional performance .

Q. What experimental strategies resolve contradictions in reported spectral data for chlorophenol derivatives?

- Methodological Answer : Discrepancies in vibrational assignments often stem from isotopic effects or rotameric equilibria. Use high-resolution MATI spectroscopy to isolate individual isotopologues (³⁵Cl vs. ³⁷Cl) and rotamers. For this compound, spectral averaging at elevated temperatures can mask rotamer-specific features; instead, employ supersonic jet cooling to freeze conformational populations .

Q. How do intermolecular interactions affect the photophysical properties of this compound in condensed phases?